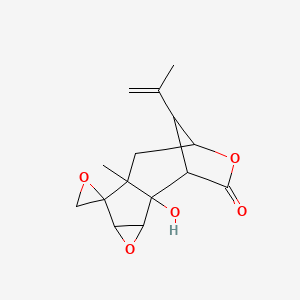

Coriamyrtin

Description

Propriétés

Numéro CAS |

2571-86-0 |

|---|---|

Formule moléculaire |

C15H18O5 |

Poids moléculaire |

278.30 g/mol |

Nom IUPAC |

(1S,2R,3S,5R,6R,7R,9S,12S)-2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |

InChI |

InChI=1S/C15H18O5/c1-6(2)8-7-4-13(3)14(5-18-14)10-11(20-10)15(13,17)9(8)12(16)19-7/h7-11,17H,1,4-5H2,2-3H3/t7-,8-,9+,10+,11-,13-,14+,15-/m0/s1 |

Clé InChI |

BWWDLKVKPVKBGJ-OVAVOLFMSA-N |

SMILES canonique |

CC(=C)C1C2CC3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C |

Synonymes |

coriamyrtin coriamyrtine |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Coriamyrtin for Researchers, Scientists, and Drug Development Professionals

Introduction

Coriamyrtin is a potent convulsant neurotoxin belonging to the picrotoxane class of sesquiterpene lactones. Its primary mechanism of action involves the non-competitive antagonism of GABA-A receptors in the central nervous system. This activity makes it a molecule of significant interest for neuropharmacological research and as a potential scaffold for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing the plant species in which it is found, its concentration in various plant parts, methodologies for its extraction and analysis, and its biosynthetic pathway.

Natural Sources and Plant Species

This compound is predominantly found in various species of the genus Coriaria, a unique genus in the family Coriariaceae. These plants are distributed across various regions of the world, including the Mediterranean, Asia, and the Americas. Additionally, a limited number of other plant species have been reported to contain this toxin.

The primary plant sources of this compound include:

-

Coriaria myrtifolia : Known as redoul in the Mediterranean region, this species is one of the most well-documented sources of this compound. The toxin is present in high concentrations, particularly in the berries, which can be mistaken for edible fruits, leading to accidental poisoning.[1][2][3] The leaves also contain the neurotoxin.[1]

-

Coriaria japonica : This deciduous shrub, found in mountainous areas of Japan, is another significant source of this compound.[4] The entire plant is considered poisonous, with the fruits and young buds being the parts most likely to be ingested accidentally.[4] Other toxic constituents in this plant include tutin and coriarin.[4]

-

Coriaria ruscifolia : Found in Latin America and New Guinea, this species is also known to produce this compound.

-

Coriaria intermedia : This species, found in the Philippines and Taiwan, contains this compound in its fruits, leaves, and stems.[5]

-

Coriaria nepalensis : Native to the Himalayas, this species contains this compound along with other related compounds.[6]

-

Coriaria microphylla : This species is also a known source of this compound.[6]

-

Scurrula parasitica : This parasitic plant has also been identified as a source of this compound.[6]

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly between different species and even between different parts of the same plant. While qualitative data confirming the presence of this compound in several Coriaria species is abundant, quantitative data is limited. The following table summarizes the available quantitative data for Coriaria intermedia.

| Plant Species | Plant Part | This compound Concentration (% by weight) | Reference |

| Coriaria intermedia | Fruit | 0.176 | [5] |

| Leaves | 0.009 | [5] | |

| Stems | 0.041 | [5] |

It is widely reported that the fruits of Coriaria myrtifolia contain high concentrations of this compound, though specific percentages are not consistently provided in the available literature.[1][2]

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and quantification of this compound from plant materials. These protocols are based on established methods for the isolation of picrotoxane sesquiterpenes and can be adapted for specific research needs.

Extraction and Purification of this compound

This protocol is adapted from methodologies used for the extraction of the structurally related compound tutin from Coriaria species.[7]

1. Plant Material Preparation:

- Collect fresh plant material (leaves, fruits, or stems).

- Air-dry the material in a well-ventilated area away from direct sunlight until brittle.

- Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Solvent Extraction:

- Soxhlet Extraction: Place the powdered plant material in a Soxhlet apparatus and extract with methanol or ethanol for 12-24 hours.

- Maceration: Alternatively, soak the powdered plant material in methanol or ethanol at room temperature for 48-72 hours with occasional agitation.

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning:

- Suspend the crude extract in warm water.

- Perform liquid-liquid extraction with a non-polar solvent such as hexane to remove lipids and other non-polar impurities. Repeat this step three times.

- The aqueous layer, containing the more polar this compound, is retained.

4. Column Chromatography:

- Prepare a silica gel column.

- Dissolve the concentrated aqueous extract in a minimal amount of a suitable solvent and load it onto the column.

- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

- Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

5. Crystallization:

- Combine the fractions containing pure this compound and evaporate the solvent.

- Dissolve the residue in a minimal amount of a hot solvent (e.g., acetone or ethanol) and add a non-solvent (e.g., water or hexane) dropwise until turbidity appears.

- Allow the solution to cool slowly to induce crystallization.

- Collect the crystals by filtration and wash them with a cold solvent.

- Dry the crystals under vacuum.

Quantification of this compound

1. Sample Preparation:

- Extract a known weight of finely ground, dried plant material with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.

- Filter the extract and, if necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.

- Dilute the extract to a known volume with the mobile phase (for HPLC) or a suitable solvent (for GC-MS).

2. HPLC-UV/DAD or HPLC-MS Analysis:

- Column: A C18 reversed-phase column is typically suitable.

- Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and acetonitrile or methanol.

- Detection: UV detection at a wavelength where this compound shows maximum absorbance, or mass spectrometry for higher selectivity and sensitivity.

- Quantification: Use an external standard calibration curve prepared with a certified reference standard of this compound.

3. GC-MS Analysis:

- Derivatization: this compound may require derivatization (e.g., silylation) to increase its volatility for GC analysis.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

- Carrier Gas: Helium.

- Ionization: Electron Ionization (EI).

- Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

- Quantification: Use an external standard calibration curve prepared with a derivatized certified reference standard of this compound.

Mandatory Visualizations

Caption: Distribution of this compound in various plant species.

Caption: Generalized experimental workflow for this compound.

Caption: Proposed biosynthetic pathway of this compound.

Biosynthesis of this compound

This compound, as a picrotoxane sesquiterpenoid, is biosynthesized from farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenes.[12][13] The biosynthesis is a complex process involving a series of cyclizations, rearrangements, and oxidative modifications.

The proposed biosynthetic pathway is as follows:

-

Cyclization of Farnesyl Pyrophosphate (FPP): The linear FPP molecule undergoes an initial cyclization, likely forming a germacrene or heady-caryol cation intermediate.[14]

-

Rearrangements: This initial carbocation intermediate then undergoes a series of complex rearrangements, including 1,2-hydride and methyl shifts, leading to the formation of the characteristic tricyclic protoilludane carbocation.

-

Formation of the Picrotoxane Skeleton: Further intramolecular cyclization and rearrangements of the protoilludane cation lead to the formation of the core picrotoxane skeleton.

-

Oxidative Modifications and Lactonization: The final steps in the biosynthesis of this compound involve a series of stereospecific hydroxylations and other oxidative modifications of the picrotoxane skeleton. The pathway culminates in the formation of the characteristic γ-lactone ring, yielding the final this compound molecule. The exact enzymes and sequence of these final oxidative steps are still under investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Poisoning by Coriaria myrtifolia Linnaeus: a new case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coriaria myrtifolia - Wikipedia [en.wikipedia.org]

- 4. hokeniryo1.metro.tokyo.lg.jp [hokeniryo1.metro.tokyo.lg.jp]

- 5. Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. & Rolfe bark through bioassay-guided fractionation and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ikm.org.my [ikm.org.my]

- 11. Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Reaction mechanism of the farnesyl pyrophosphate C-methyltransferase towards the biosynthesis of pre-sodorifen pyrophosphate by Serratia plymuthica 4Rx13 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Coriamyrtin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coriamyrtin is a neurotoxic sesquiterpene lactone belonging to the picrotoxane family of natural products. First identified in the mid-19th century, it is notoriously known as one of the primary toxic constituents of plants from the Coriaria genus, particularly Coriaria myrtifolia. The compound is of significant interest to the scientific community due to its potent convulsant activity, which stems from its function as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the history of this compound's discovery, detailed protocols for its isolation and purification, a summary of its physicochemical properties, and an illustration of its mechanism of action.

Discovery and History

The discovery of this compound is credited to the French chemist Joseph Riban , who first isolated the compound in 1863 . His work was detailed in his thesis titled "Recherches expérimentales sur le principe toxique du redoul (Coriaria myrtifolia)"[1][2]. At the time, poisonings from the attractive, dark berries of Coriaria myrtifolia, colloquially known as "redoul" in France, were a known hazard. Riban's research was driven by the need to identify the plant's toxic principle. He successfully isolated a crystalline substance from the plant, which he named this compound. His initial studies laid the groundwork for understanding the potent physiological effects of this compound. Riban's work was a significant early contribution to the field of phytochemistry, identifying a specific molecule responsible for the toxicity of a plant.

This compound is naturally present in various plants, including Scurrula parasitica, Coriaria microphylla, and Coriaria nepalensis[3]. Its primary and most studied source, however, remains Coriaria myrtifolia.

Physicochemical Properties of this compound

This compound is a white, crystalline solid with the chemical formula C₁₅H₁₈O₅[3]. Its complex polycyclic structure is characteristic of picrotoxane sesquiterpenoids. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₅ | [3] |

| Molar Mass | 278.304 g/mol | [3] |

| Melting Point | 229-230 °C | |

| Appearance | White crystalline solid | |

| IUPAC Name | (1S,2R,3S,5R,6R,7R,9S,12R)-2-Hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.0²,⁷.0³,⁵]dodecane-6,2'-oxirane]-11-one | [3] |

| CAS Number | 2571-86-0 | [4] |

Experimental Protocols: Isolation and Purification of this compound

The following is a detailed methodology for the isolation and purification of this compound from Coriaria species, adapted from established protocols for picrotoxane sesquiterpenoids[5].

Plant Material Collection and Preparation

-

Collect fresh leaves and stems of Coriaria myrtifolia.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

Extraction

-

The powdered plant material (e.g., 4.0 kg) is extracted with 95% ethanol at room temperature. This process should be repeated three times to ensure exhaustive extraction.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

Solvent Partitioning

-

Suspend the crude residue in water.

-

Perform a successive liquid-liquid extraction with solvents of increasing polarity: first with petroleum ether, followed by ethyl acetate, and finally with n-butanol.

-

The this compound will predominantly partition into the ethyl acetate fraction. Concentrate the ethyl acetate fraction under reduced pressure.

Chromatographic Purification

-

Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate, starting with a high ratio of petroleum ether and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Combine the fractions containing this compound.

Recrystallization

-

Subject the combined, partially purified fractions to repeated column chromatography or preparative HPLC for further purification if necessary.

-

The final purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol-water or acetone-hexane) to yield pure, crystalline this compound.

Experimental Workflow Diagram

Mechanism of Action: GABA-A Receptor Antagonism

This compound exerts its neurotoxic effects by acting as a non-competitive antagonist of the GABA-A receptor[3]. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect in the central nervous system.

This compound binds to a site within the chloride ion channel pore of the GABA-A receptor, distinct from the GABA binding site. This binding allosterically modulates the receptor, preventing the channel from opening even when GABA is bound. The blockage of the chloride channel inhibits the inhibitory signaling of GABA, leading to hyperexcitability of the nervous system, which manifests as convulsions and seizures.

Signaling Pathway Diagram

Conclusion

This compound remains a molecule of significant toxicological and pharmacological interest. Its discovery by Joseph Riban was a landmark in the early history of natural product chemistry. The detailed protocols for its isolation and purification are essential for researchers studying its properties and potential applications, including its use as a pharmacological tool to probe the function of the GABA-A receptor. A thorough understanding of its mechanism of action is crucial for developing treatments for poisoning by Coriaria species and for exploring the therapeutic potential of modulating the GABAergic system. This guide provides a foundational resource for professionals engaged in these areas of research and development.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Coriamyrtin

Introduction

Coriamyrtin is a naturally occurring sesquiterpenoid lactone belonging to the picrotoxane group of compounds.[1] It is a potent neurotoxin found in plants of the Coriaria genus, notably Coriaria myrtifolia and Coriaria japonica.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white, crystalline solid with a bitter taste.[1] Its physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₈O₅ |

| Molecular Weight | 278.30 g/mol [1][3] |

| Melting Point | 229-230 °C[1][4] |

| Optical Rotation | [α]D¹⁴ +79°[1] |

| Solubility | Slightly soluble in water and cold alcohol; freely soluble in hot alcohol and ether.[1] |

| Appearance | Bitter, monoclinic prisms.[1] |

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are associated with this compound:

| Identifier | Value |

| IUPAC Name | (1S,2R,3S,5R,6R,7R,9S,12R)-2-Hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.0²,⁷.0³,⁵]dodecane-6,2'-oxirane]-11-one[5] |

| CAS Number | 2571-86-0[1][3][6] |

| PubChem CID | 442189[5] |

| InChI | InChI=1S/C15H18O5/c1-6(2)8-7-4-13(3)14(5-18-14)10-11(20-10)15(13,17)9(8)12(16)19-7/h7-11,17H,1,4-5H2,2-3H3/t7-,8+,9+,10+,11-,13-,14+,15-/m0/s1[5][6] |

| SMILES | CC(=C)[C@H]1[C@H]2C[C@]3(C)[C@]4(CO4)[C@H]5O[C@H]5[C@@]3([C@H]1C(=O)O2)O[5] |

Stereochemistry

This compound possesses a complex and rigid polycyclic structure with multiple stereocenters. The absolute configuration of these centers is crucial for its biological activity. The stereochemical details are embedded within its IUPAC name and InChI string. The total synthesis of (+)-Coriamyrtin has been achieved, confirming the naturally occurring enantiomer.[7][8]

The absolute configurations of this compound and the related compound Tutin have been correlated.[9] The specific rotation of polarized light is a key indicator of its stereochemistry.

| Stereochemical Feature | Description |

| Chiral Centers | This compound has nine stereocenters, leading to a highly specific three-dimensional structure. |

| Absolute Configuration | The absolute configuration is defined by the (1S,2R,3S,5R,6R,7R,9S,12R) designation in its IUPAC name.[5] |

| Enantiomer | The naturally occurring and biologically active form is the dextrorotatory enantiomer, (+)-Coriamyrtin.[7] |

Chemical Structure

The chemical structure of this compound is characterized by a γ-lactone ring fused to a complex tetracyclic system that includes an epoxide and a spiro-oxirane ring.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are crucial for its study. While specific, step-by-step protocols are often proprietary or found within the full text of scientific publications, this section outlines the general methodologies employed.

Isolation and Purification

This compound is typically isolated from the leaves and fruits of plants from the Coriaria genus.[1] The general workflow for its isolation is as follows:

Structural Elucidation Techniques

The complex structure of this compound has been elucidated and confirmed using a combination of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule.[10] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms and to aid in the assignment of stereochemistry.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.[11] Fragmentation patterns observed in MS/MS experiments can provide further structural information.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of this compound.[12] This technique involves growing a high-quality crystal of the compound and analyzing the diffraction pattern of X-rays passed through it.[13]

Mechanism of Action and Signaling Pathway

This compound is a potent convulsant that exerts its neurotoxic effects by acting as a non-competitive antagonist of the γ-aminobutyric acid type A (GABAₐ) receptor.[5] The GABAₐ receptor is the major inhibitory neurotransmitter receptor in the central nervous system. By blocking the chloride ion channel of this receptor, this compound reduces the inhibitory tone in the brain, leading to hyperexcitability and convulsions.

Conclusion

This compound is a structurally complex and biologically potent natural product. A thorough understanding of its chemical structure and stereochemistry is fundamental for research into its toxicological properties and for its potential as a pharmacological tool to study the GABAergic system. The analytical techniques outlined in this guide are essential for the accurate identification and characterization of this and other related natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Pathway-specific targeting of GABA(A) receptor subtypes to somatic and dendritic synapses in the central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The correlation of this compound and tutin, and their absolute configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted and untargeted mass spectrometric approaches in discrimination between Myrtus communis cultivars from Sardinia region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavonoid Myricetin Modulates G A B A A Receptor Activity through Activation of Ca 2+ Channels and CaMK-II Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Mechanisms of inhibition and activation of extrasynaptic αβ GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. X-Ray Crystallography of Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Biosynthesis of Coriamyrtin in Coriaria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coriamyrtin, a potent neurotoxin belonging to the picrotoxane class of sesquiterpenoids, is a characteristic secondary metabolite of plants in the Coriaria genus. Despite its well-documented physiological effects, the biosynthetic pathway leading to its complex, highly oxidized cage-like structure remains largely unelucidated. This technical guide synthesizes the current understanding of picrotoxane biosynthesis to propose a putative pathway for this compound in Coriaria. It outlines the key enzymatic steps, from the formation of the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), to the intricate cyclizations and oxidative modifications that likely forge the this compound scaffold. Furthermore, this document provides detailed, generalized experimental protocols for the identification and characterization of the key enzyme classes—terpene synthases and cytochrome P450 monooxygenases—hypothesized to be central to this pathway. Due to a lack of publicly available research, quantitative data on enzyme kinetics, metabolite concentrations, and gene expression are currently unavailable. This guide aims to serve as a foundational resource to stimulate and direct future research into the biosynthesis of this intriguing and pharmacologically relevant natural product.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to follow the general trajectory of sesquiterpenoid biosynthesis, originating from the mevalonate (MVA) pathway to produce the C15 precursor, farnesyl pyrophosphate (FPP). The subsequent steps are proposed as follows:

-

Formation of a Sesquiterpene Scaffold: A specific terpene synthase (TPS) likely catalyzes the cyclization of FPP into a complex sesquiterpene hydrocarbon intermediate. The exact structure of this intermediate is unknown, but it is presumed to be a polycyclic olefin.

-

Series of Oxidative Modifications: A cascade of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), is anticipated. These reactions are responsible for introducing the various oxygen functionalities (hydroxyl groups, epoxides, and the lactone ring) that characterize the picrotoxane skeleton.

-

Lactone Ring Formation: The formation of the γ-lactone ring is a critical step and may proceed through the oxidation of a methyl group to a carboxylic acid, followed by intramolecular esterification. This could be catalyzed by a series of oxidation enzymes, potentially including an aldehyde dehydrogenase and a Baeyer-Villiger monooxygenase.

-

Final Tailoring Steps: Additional enzymatic modifications, such as hydroxylations and epoxidations at specific positions, would complete the synthesis of this compound.

Visualizing the Proposed Pathway and Experimental Workflow

Quantitative Data Summary

A thorough review of the existing scientific literature reveals a significant gap in the quantitative understanding of the this compound biosynthetic pathway. To date, no studies have been published that provide empirical data on the kinetics of the involved enzymes, the in planta concentrations of biosynthetic intermediates, or the expression levels of the corresponding genes. The following table outlines the types of quantitative data that are essential for a comprehensive understanding of this pathway and which represent key areas for future research.

| Data Type | Parameter | Description | Status |

| Enzyme Kinetics | Michaelis-Menten constant (Km) | Substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax). | Not Available |

| Catalytic constant (kcat) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | Not Available | |

| Catalytic efficiency (kcat/Km) | A measure of how efficiently an enzyme converts a substrate to a product. | Not Available | |

| Metabolite Concentrations | Intermediate concentrations | In planta concentrations of proposed biosynthetic intermediates (e.g., the initial sesquiterpene scaffold) in various tissues of Coriaria. | Not Available |

| This compound concentration | Concentration of the final product in different tissues and at different developmental stages. | Not Available | |

| Gene Expression | Transcript levels of candidate genes | Expression levels of putative terpene synthase and cytochrome P450 genes in different tissues and under various environmental conditions (e.g., via qRT-PCR or RNA-Seq). | Not Available |

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach, combining transcriptomics, enzymology, and analytical chemistry. The following are detailed, generalized protocols for the key experiments required to identify and characterize the enzymes of the pathway.

Protocol 1: Identification of Candidate Biosynthetic Genes via Transcriptome Sequencing

Objective: To identify candidate terpene synthase (TPS) and cytochrome P450 (CYP450) genes involved in this compound biosynthesis by analyzing the transcriptome of Coriaria tissues known to produce the compound.

Methodology:

-

Plant Material: Collect tissues from a Coriaria species known to produce this compound (e.g., young leaves, stems, and roots). It is advisable to collect tissues at different developmental stages. Immediately freeze the samples in liquid nitrogen and store them at -80°C.

-

RNA Extraction: Extract total RNA from the collected tissues using a commercially available plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the high-quality RNA samples. Perform high-throughput sequencing using a platform such as Illumina NovaSeq to generate a substantial amount of transcriptomic data.

-

Bioinformatic Analysis:

-

De novo Assembly: Assemble the sequencing reads into transcripts using a de novo assembler like Trinity or SOAPdenovo-Trans, as a reference genome for Coriaria is likely unavailable.

-

Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.

-

Candidate Gene Identification: Identify transcripts encoding putative TPS and CYP450 enzymes based on sequence homology to known plant TPS and CYP450 families. Pay close attention to transcripts that are highly expressed in tissues with high this compound content.

-

-

Gene Cloning: Design gene-specific primers based on the sequences of the candidate transcripts. Amplify the full-length coding sequences from cDNA using PCR and clone them into an appropriate expression vector.

Protocol 2: Functional Characterization of a Candidate Terpene Synthase

Objective: To determine the enzymatic function of a candidate TPS by expressing the protein heterologously and analyzing the product(s) formed from FPP.

Methodology:

-

Heterologous Expression: Transform Escherichia coli or a suitable yeast strain (e.g., Saccharomyces cerevisiae) with the expression vector containing the candidate TPS gene. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: Lyse the cells and purify the recombinant TPS protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). Confirm the purity and size of the protein using SDS-PAGE.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified TPS enzyme, the substrate farnesyl pyrophosphate (FPP), and a suitable buffer with required cofactors (typically Mg2+).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Overlay the reaction with a layer of a non-polar solvent (e.g., hexane or pentane) to trap the volatile terpene products.

-

-

Product Analysis:

-

Collect the organic solvent layer containing the enzymatic product(s).

-

Analyze the product(s) by gas chromatography-mass spectrometry (GC-MS).

-

Identify the product(s) by comparing their mass spectra and retention times with those of authentic standards or by interpretation of the fragmentation patterns and comparison to spectral libraries.

-

Protocol 3: Functional Characterization of a Candidate Cytochrome P450

Objective: To determine the enzymatic function of a candidate CYP450 by co-expressing it with its redox partner and providing the putative substrate.

Methodology:

-

Heterologous Expression System: Co-express the candidate CYP450 gene and a cytochrome P450 reductase (CPR) gene (often from the same plant or a model species like Arabidopsis thaliana) in a suitable host system, such as yeast (Saccharomyces cerevisiae or Pichia pastoris). Yeast is preferred over E. coli for P450 expression due to its eukaryotic membrane system.

-

Microsome Preparation: Grow the transformed yeast cells and induce protein expression. Harvest the cells and prepare microsomal fractions, which contain the membrane-bound CYP450 and CPR proteins.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal fraction, the putative substrate (the product of the TPS reaction), a buffer, and an NADPH-regenerating system.

-

Incubate the reaction at an optimal temperature with shaking.

-

-

Product Extraction and Analysis:

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracted products by liquid chromatography-mass spectrometry (LC-MS) or GC-MS (after derivatization if necessary).

-

Identify the hydroxylated or otherwise modified product by comparing its mass spectrum and retention time with those of standards (if available) or by detailed structural elucidation using techniques like NMR spectroscopy if sufficient material can be produced.

-

Conclusion and Future Directions

The biosynthesis of this compound in Coriaria presents a fascinating and unexplored area of plant secondary metabolism. The proposed pathway in this guide, based on the biosynthesis of related picrotoxane sesquiterpenoids, provides a solid foundation for future research. The immediate priorities for advancing our understanding should be:

-

Transcriptome and Genome Sequencing: Generating high-quality transcriptomic and genomic resources for a this compound-producing Coriaria species is the most critical next step. This will enable the identification of a comprehensive set of candidate biosynthetic genes.

-

Functional Genomics: Systematic functional characterization of the identified candidate terpene synthases and cytochrome P450s is essential to piece together the enzymatic puzzle of the pathway.

-

Metabolite Profiling: In-depth metabolite profiling of Coriaria tissues will be crucial for identifying the biosynthetic intermediates and confirming the proposed pathway.

Elucidating the biosynthetic pathway of this compound will not only provide fundamental insights into the evolution of complex chemical diversity in plants but may also open avenues for the biotechnological production of this compound and related compounds for pharmacological research and potential therapeutic applications.

An In-depth Technical Guide to the Physical and Chemical Properties of Coriamyrtin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coriamyrtin is a naturally occurring sesquiterpene lactone belonging to the picrotoxane group of toxins. Found in plants of the Coriaria genus, it is a potent central nervous system convulsant. Its toxicity stems from its function as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, a critical inhibitory neurotransmitter receptor in the brain. This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of this compound, intended to serve as a resource for researchers in pharmacology, toxicology, and drug development. The guide includes detailed data on its physicochemical characteristics, spectral analysis, and methodologies for its isolation and the investigation of its biological activity.

Chemical and Physical Properties

This compound is a crystalline solid with a complex polycyclic structure. Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₈O₅ | [1][2] |

| Molecular Weight | 278.30 g/mol | [1][2] |

| CAS Registry Number | 2571-86-0 | [2] |

| Appearance | Bitter, monoclinic prisms | [2] |

| Melting Point | 229-230 °C | [2] |

| Optical Rotation | [α]D¹⁴ +79° | [2] |

| Solubility | Slightly soluble in water and cold alcohol; freely soluble in hot alcohol and ether. Soluble in DMSO. | [2][3] |

Table 2: Spectral Data of this compound

| Spectroscopic Technique | Key Features and Peaks | Reference(s) |

| ¹H NMR | Data available in literature, used for structural elucidation and confirmation of total synthesis. Specific peak assignments require access to original research articles. | [4][5][6][7][8] |

| ¹³C NMR | Data available in literature, used for structural elucidation and confirmation of total synthesis. Specific peak assignments require access to original research articles. | [4][5][6][7][8] |

| Mass Spectrometry (MS) | Fragmentation patterns have been studied to aid in the identification and characterization of this compound and related picrotoxanolides. | [1] |

| Infrared (IR) Spectroscopy | IR spectra show characteristic absorptions for functional groups present in the molecule, such as hydroxyl (O-H), carbonyl (C=O), and C-O stretching vibrations. | [9][10][11][12] |

Pharmacological Properties and Mechanism of Action

This compound's primary pharmacological effect is potent convulsant activity, arising from its interaction with the central nervous system.

GABA-A Receptor Antagonism

This compound is a non-competitive antagonist of the GABA-A receptor. GABA is the principal inhibitory neurotransmitter in the mammalian brain, and its binding to the GABA-A receptor opens an integral chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[13][14] this compound is believed to bind to a site within the chloride ionophore of the GABA-A receptor, physically blocking the channel and preventing the influx of chloride ions, even when GABA is bound to the receptor.[15] This blockade of inhibition leads to a state of hyperexcitability in the central nervous system, manifesting as seizures.[16]

The following diagram illustrates the proposed signaling pathway of GABA-A receptor activation and its inhibition by this compound.

Caption: Signaling pathway of GABA-A receptor and this compound's inhibitory action.

Experimental Protocols

The following sections detail methodologies for the isolation of this compound from natural sources and for studying its interaction with the GABA-A receptor.

Isolation and Purification of this compound

This protocol is adapted from methods used for the isolation of related picrotoxane sesquiterpenes.

Workflow for this compound Isolation

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Plant Material Preparation: Air-dry the leaves and fruits of a Coriaria species (e.g., Coriaria japonica) and grind them into a fine powder.

-

Extraction: Extract the powdered plant material with a suitable solvent such as methanol or ethanol using a Soxhlet apparatus for several hours.

-

Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with a series of organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). This compound is expected to partition into the moderately polar fractions.

-

Chromatographic Purification: Subject the this compound-containing fraction to column chromatography on silica gel. Elute with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate the components.

-

Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) and combine those containing this compound.

-

Crystallization: Purify the combined fractions further by recrystallization from a suitable solvent system (e.g., ethanol-water or acetone-hexane) to yield pure this compound crystals.

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS, IR) and by measuring its melting point.

Electrophysiological Analysis of GABA-A Receptor Blockade

Patch-clamp electrophysiology is a powerful technique to study the effects of this compound on GABA-A receptor function in real-time.[14][17][18][19][20]

Methodology Outline:

-

Cell Preparation: Use primary cultured neurons or a cell line (e.g., HEK293) expressing recombinant GABA-A receptors.

-

Recording Configuration: Establish a whole-cell patch-clamp recording configuration.

-

GABA Application: Apply GABA to the cell to elicit an inward chloride current (at a holding potential more positive than the chloride reversal potential).

-

This compound Application: Co-apply this compound with GABA and observe the effect on the GABA-induced current. A reduction in the current amplitude in the presence of this compound indicates a blockade of the GABA-A receptor.

-

Dose-Response Analysis: Apply a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC₅₀).

Radioligand Binding Assay

Radioligand binding assays can be used to determine the affinity of this compound for its binding site on the GABA-A receptor complex.[2][3][21][22]

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Homogenize rat or mouse brain tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. This fraction will be enriched in GABA-A receptors.

-

Assay Setup: In a series of tubes, combine the brain membrane preparation, a radiolabeled ligand that binds to the picrotoxin site (e.g., [³H]TBOB or [³⁵S]TBPS), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. From this competition curve, the IC₅₀ value can be determined, which represents the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The inhibition constant (Ki) can then be calculated from the IC₅₀ value.

Conclusion

This compound remains a molecule of significant interest due to its potent and specific mechanism of action on the GABA-A receptor. This technical guide provides a consolidated resource of its physical and chemical properties, along with detailed experimental protocols for its study. A thorough understanding of this compound's characteristics is crucial for researchers investigating the pharmacology of GABA-A receptors, developing novel therapeutic agents targeting this receptor, and for toxicological studies. The provided methodologies offer a foundation for further exploration of this fascinating and potent neurotoxin.

References

- 1. Mass spectroscopy of Picrotoxanolides of Coriaria, this compound [agris.fao.org]

- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. rjb.ro [rjb.ro]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flavonoid Myricetin Modulates G A B A A Receptor Activity through Activation of Ca 2+ Channels and CaMK-II Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GABAergic interneurons in the neocortex: From cellular properties to circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chlorpromazine Inhibits Miniature GABAergic Currents by Reducing the Binding and by Increasing the Unbinding Rate of GABAAReceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tonic GABAA Receptor-Mediated Currents of Human Cortical GABAergic Interneurons Vary Amongst Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of tonic GABAergic currents during pre- and early postnatal rodent development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Coriamyrtin: IUPAC Name, CAS Number, and Core Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Coriamyrtin, a potent neurotoxin. It details the compound's chemical identity, including its IUPAC name and CAS number, and delves into its mechanism of action as a non-competitive antagonist of the γ-aminobutyric acid type A (GABAa) receptor. This document summarizes the available quantitative data on its biological activity and provides detailed experimental protocols for its study, catering to the needs of researchers in pharmacology and toxicology.

Chemical Identity

This compound is a naturally occurring sesquiterpene lactone found in plants of the Coriaria genus. Its chemical details are crucial for accurate identification and research.

| Identifier | Value |

| IUPAC Name | (1S,2R,3S,5R,6R,7R,9S,12R)-2-Hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.0²,⁷.0³,⁵]dodecane-6,2'-oxirane]-11-one |

| CAS Number | 2571-86-0 |

| Molecular Formula | C₁₅H₁₈O₅ |

| Molar Mass | 278.30 g/mol |

Mechanism of Action: GABAa Receptor Antagonism

This compound exerts its potent convulsant effects by acting as a non-competitive antagonist of the GABAa receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Its action is similar to that of picrotoxin, another well-known GABAa receptor channel blocker.[1]

Signaling Pathway

This compound binds to a site within the chloride ion channel of the GABAa receptor, distinct from the GABA binding site.[1] This binding event allosterically modulates the receptor, preventing the influx of chloride ions that normally occurs upon GABA binding. The blockade of this inhibitory chloride current leads to neuronal hyperexcitability, resulting in convulsions and seizures.

Quantitative Data

Experimental Protocols

The following protocols are foundational for studying the effects of this compound and can be adapted for specific research needs.

Radioligand Binding Assay for GABAa Receptor

This protocol describes a competitive binding assay to determine the affinity of a compound for the GABAa receptor.

Materials:

-

Rat brain membranes (source of GABAa receptors)

-

[³H]-Muscimol or [³H]-GABA (radioligand)

-

Unlabeled GABA (for determining non-specific binding)

-

Test compound (this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare rat brain membranes by homogenization and differential centrifugation.

-

Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

A parallel incubation should be performed with an excess of unlabeled GABA to determine non-specific binding.

-

After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of this compound's effect on GABAa receptor-mediated currents in neurons.

Materials:

-

Cultured neurons or brain slices

-

Patch-clamp rig with amplifier and data acquisition system

-

External solution (e.g., artificial cerebrospinal fluid)

-

Internal solution for the patch pipette

-

GABA

-

This compound

Procedure:

-

Prepare cultured neurons or acute brain slices.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Apply GABA to the neuron to elicit an inward chloride current (at a holding potential more positive than the chloride reversal potential).

-

After establishing a stable baseline GABA-evoked current, co-apply this compound with GABA.

-

Observe the effect of this compound on the amplitude and kinetics of the GABA-evoked current. A reduction in the current amplitude is indicative of antagonistic activity.

-

Perform dose-response experiments to determine the concentration of this compound required to produce a 50% inhibition of the GABA-evoked current (IC50).

Animal Model of this compound-Induced Seizures

This in vivo model is used to assess the convulsant activity of this compound and to screen for potential anticonvulsant therapies.

Materials:

-

Rodents (e.g., mice or rats)

-

This compound solution

-

Vehicle control (e.g., saline)

-

Observation chambers

-

Seizure scoring scale (e.g., Racine scale)

Procedure:

-

Administer this compound to the animals via a chosen route (e.g., intraperitoneal injection).

-

A control group should receive the vehicle.

-

Place the animals in individual observation chambers.

-

Observe the animals for the onset, duration, and severity of seizures.

-

Score the seizure activity using a standardized scale.

-

Record the latency to the first seizure and the mortality rate at different doses to determine the convulsant dose (CD50) and lethal dose (LD50).

Conclusion

This compound is a valuable research tool for studying the GABAa receptor and the mechanisms of epilepsy. Its well-defined chemical structure and potent, specific mechanism of action make it a model compound for neurotoxicological studies. The experimental protocols outlined in this guide provide a framework for the detailed investigation of its pharmacological properties and for the development of potential therapeutic interventions for poisoning. Researchers are advised to handle this compound with extreme caution due to its high toxicity.

References

A Comprehensive Review of Picrotoxane Sesquiterpenes: From Isolation to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Picrotoxane sesquiterpenes are a fascinating class of natural products characterized by a highly oxidized and stereochemically complex picrotoxane skeleton.[1][2] First isolated in the 19th century from the plant Menispermum cocculus, these compounds have since been discovered in a variety of plant families, including Menispermaceae, Coriariaceae, and Orchidaceae.[1] Their intricate molecular architecture, featuring a cis-hydrindene core, lactone rings, and epoxide functionalities, has long captivated the interest of natural product chemists.[1][2] Beyond their structural complexity, picrotoxane sesquiterpenes exhibit a range of potent biological activities, most notably as non-competitive antagonists of γ-aminobutyric acid type A (GABAA) receptors, making them valuable tools in neuroscience research and potential leads for drug development.[1][3] This technical guide provides a comprehensive literature review on picrotoxane sesquiterpenes, focusing on their isolation, structural elucidation, biosynthesis, and pharmacological activities, with a particular emphasis on their interaction with GABAA receptors.

Isolation and Structural Elucidation

The isolation of picrotoxane sesquiterpenes from their natural sources typically involves solvent extraction followed by a series of chromatographic separations. A general workflow for the isolation of these compounds is outlined below.

Experimental Protocols

General Isolation Protocol from Dendrobium nobile

-

Extraction: Dried and powdered stems of Dendrobium nobile are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. Picrotoxane sesquiterpenes are often enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The bioactive fractions (e.g., EtOAc extract) are subjected to column chromatography on silica gel or ODS (octadecylsilane) as the stationary phase. A gradient elution system, for example, petroleum ether-EtOAc or methanol-water, is employed to separate the mixture into multiple sub-fractions.[2]

-

Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing the compounds of interest are further purified by preparative HPLC, often using a C18 column and a methanol-water or acetonitrile-water mobile phase, to yield pure picrotoxane sesquiterpenes.[2]

Structural Elucidation

The structures of isolated picrotoxane sesquiterpenes are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for elucidating the planar structure and relative stereochemistry of the molecules.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry of crystalline compounds.

-

Electronic Circular Dichroism (ECD): In cases where suitable crystals cannot be obtained, ECD spectroscopy, often in conjunction with quantum chemical calculations, is used to determine the absolute configuration of the molecules.

Experimental Workflow for Isolation and Characterization

Pharmacological Activities

Picrotoxane sesquiterpenes exhibit a diverse range of biological activities, including neurotoxic, neuroprotective, cytotoxic, and anti-diabetic effects.

Neuroactivity: GABAA Receptor Antagonism

The most well-characterized activity of picrotoxane sesquiterpenes is their non-competitive antagonism of the GABAA receptor, an ionotropic receptor that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Picrotoxin, a representative member of this class, is a potent convulsant that blocks the chloride ion channel of the GABAA receptor.[3] This blockade is use-dependent, meaning that the channel must be opened by GABA for picrotoxin to exert its inhibitory effect.[4]

Signaling Pathway of Picrotoxane Sesquiterpenes at the GABAA Receptor

Quantitative Data on Neuroactivity

| Compound | Receptor/Assay | IC50 / Ki | Reference |

| Picrotoxin | GABAA Receptor (α5β3γ2) | IC50: 2.2 µM (in the presence of 1mM GABA) | [5] |

| Picrotoxin | GABAA Receptor (α5β3γ2) | IC50: 0.8 µM (in the presence of 30µM GABA) | [5] |

| Picrotoxin | GABAC Receptor | IC50: 0.64 µM | [4] |

Neuroprotective Effects

Interestingly, some picrotoxane sesquiterpenes have demonstrated neuroprotective activities. For instance, certain compounds isolated from Dendrobium nobile have shown significant protective effects against H2O2-induced oxidative damage in PC12 cells.[6]

Experimental Protocol for Neuroprotective Activity Assay

-

Cell Culture: PC12 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test picrotoxane sesquiterpenes for a specific duration (e.g., 24 hours).

-

Induction of Oxidative Stress: Oxidative stress is induced by adding a solution of hydrogen peroxide (H2O2) to the cell culture medium.

-

Cell Viability Assay: After a further incubation period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the percentage of viable cells is calculated relative to the control group.

-

Data Analysis: The concentration of the compound that provides 50% protection against H2O2-induced cell death (EC50) can be determined.

Cytotoxicity and Other Activities

Several picrotoxane sesquiterpenes have been evaluated for their cytotoxic effects against various cancer cell lines. Additionally, some compounds have shown inhibitory activity against α-glucosidase, suggesting potential applications in the management of diabetes.[2]

Quantitative Data on Cytotoxicity and α-Glucosidase Inhibition

| Compound | Cell Line / Enzyme | IC50 (µM) | Reference |

| Nobilin E | SGC-7901 (gastric cancer) | 17.30 | [5] |

| Nobilin E | K562 (leukemia) | 10.39 | [5] |

| Nobilin E | A549 (lung cancer) | 29.03 | [5] |

| Nobilin E | BEL-7402 (liver cancer) | 20.13 | [5] |

| Nobilin E | HeLa (cervical cancer) | 22.19 | [5] |

| Dendrocandin V | K562 (leukemia) | 28.23 | [5] |

| Dendroterpene C | α-Glucosidase | 970 | [2] |

| Nobilin E | α-Glucosidase | 30 | [5] |

| Dendrocandin V | α-Glucosidase | 680 | [5] |

Conclusion

Picrotoxane sesquiterpenes represent a structurally diverse and biologically significant class of natural products. Their potent activity as GABAA receptor antagonists has established them as invaluable pharmacological tools for studying inhibitory neurotransmission. Furthermore, the emerging evidence of their neuroprotective, cytotoxic, and anti-diabetic properties highlights their potential for the development of new therapeutic agents. The detailed methodologies and quantitative data summarized in this guide are intended to facilitate further research into this promising class of compounds, ultimately paving the way for novel applications in medicine and neuroscience.

References

- 1. Characterization of the picrotoxin site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Four New Picrotoxane-Type Sesquiterpenes From Dendrobium nobile Lindl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Use-dependent and use-independent blocking actions of picrotoxin and zinc at the GABAC receptor in retinal horizontal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sophion.com [sophion.com]

- 6. Picrotoxane sesquiterpenoids from the stems of Dendrobium nobile and their absolute configurations and angiogenesis effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Spectroscopic Data of Coriamyrtin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of preliminary spectroscopic data for Coriamyrtin, a toxic sesquiterpene lactone of the picrotoxane family. Due to the limited availability of comprehensive public data for this compound itself, this guide presents representative spectroscopic data from closely related picrotoxane sesquiterpenes to offer valuable insights for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described are standard analytical protocols applicable to the structural elucidation of this class of compounds.

Overview of this compound

This compound (C₁₅H₁₈O₅, Molar Mass: 278.30 g/mol ) is a naturally occurring neurotoxin found in plants of the Coriaria genus.[1][2] It is known for its convulsant effects, which are attributed to its activity as a non-competitive antagonist of the γ-aminobutyric acid (GABA-A) receptor.[1] By blocking the inhibitory effects of GABA in the central nervous system, this compound leads to neuronal hyperexcitation. This mechanism of action makes it a subject of interest in neuropharmacology and toxicology.

Spectroscopic Data

The following sections present representative spectroscopic data for compounds belonging to the picrotoxane family, which share the same core chemical scaffold as this compound. This data is intended to provide a foundational understanding of the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. Below are representative ¹H and ¹³C NMR data for picrotoxane-type sesquiterpenes isolated from Dendrobium nobile.[3][4][5]

Table 1: Representative ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Data of Picrotoxane Sesquiterpenes [3][4][5]

| Position | Dendroterpene A (δc, δH, mult. (J in Hz)) | Dendroterpene B (δc, δH, mult. (J in Hz)) | Dendroterpene C (δc, δH, mult. (J in Hz)) | Dendroterpene D (δc, δH, mult. (J in Hz)) |

| 1 | 52.5, C | 53.3, C | 47.8, C | 50.4, C |

| 2 | 51.2, CH 4.24, s | 49.0, CH 4.18, d (9.7) | 81.5, CH 4.28, d (3.6) | 81.6, CH 4.25, d (3.6) |

| 3 | 84.5, CH 4.34, brd (5.5) | 83.2, CH 4.33, brd (5.6) | 77.9, CH 4.75, dd (3.6, 5.6) | 77.5, CH 4.79, dd (3.6, 5.1) |

| 4 | 52.5, CH 2.02, m | 52.3, CH 2.01, ddd (4.7, 4.7, 11.2) | 50.9, CH 2.29, ddd | 51.1, CH 2.27, m |

| 5 | 46.1, CH 2.28, t (4.3) | 51.0, CH 2.47, d (4.7) | 43.4, CH 2.57, dd (4.3, 5.6) | 43.2, CH 2.57, dd (4.3, 5.8) |

| 6 | 42.5, CH 2.33, m | 80.6, C | 43.6, CH 2.20, m | 44.9, CH 2.31, m |

| 7 | 130.3, CH 5.51, d (9.8) | 130.8, CH 5.58, d (9.8) | 65.2, CH 4.05, d (4.3) | 65.3, CH 4.07, d (4.3) |

| 8 | 136.6, CH 5.63, d (9.8) | 136.1, CH 5.68, d (9.8) | 60.1, CH 3.86, d (4.3) | 60.0, CH 3.88, d (4.3) |

| 9 | 36.9, CH₂ 2.69, 2.35 | 36.9, CH₂ 2.70, 2.38 | 36.8, CH₂ 2.45, 2.15 | 36.8, CH₂ 2.46, 2.15 |

| 10 | 27.3, CH₃ 1.04, s | 22.3, CH₃ 0.96, s | 31.3, CH₃ 1.52, s | 24.3, CH₃ 1.43, s |

| 11 | 26.4, CH 1.84, m | 26.5, CH 1.86, m | 27.0, CH 1.95, m | 26.9, CH 1.94, m |

| 12 | 180.3, C | 179.8, C | 179.9, C | 179.8, C |

| 13 | 20.1, CH₃ 0.95, d (6.6) | 20.2, CH₃ 0.92, d (6.6) | 20.6, CH₃ 1.04, d (6.5) | 20.6, CH₃ 1.05, d (6.5) |

| 14 | 21.0, CH₃ 0.93, d (6.6) | 20.3, CH₃ 0.89, d (6.6) | 21.4, CH₃ 1.02, d (6.5) | 21.5, CH₃ 1.02, d (6.6) |

| 15 | 163.7, C | 163.5, C | 179.9, C | 179.8, C |

Spectra measured in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectra of picrotoxane sesquiterpenes are characterized by absorptions corresponding to hydroxyl, carbonyl (lactone), and carbon-carbon double bonds.

Table 2: Representative IR Absorption Data for Picrotoxane Sesquiterpenes [3][4]

| Compound | ν_max (cm⁻¹) | Functional Group Assignment |

| Dendroterpene A | 3350, 1761, 1683 | O-H stretch, C=O (lactone) stretch, C=C stretch |

| Dendroterpene B | 3414, 1764, 1666 | O-H stretch, C=O (lactone) stretch, C=C stretch |

| Dendroterpene C | 3447, 1777 | O-H stretch, C=O (lactone) stretch |

| Dendroterpene D | 3414, 1629 | O-H stretch, C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The following table shows LC-MS/MS data for Picrotoxinin, a compound structurally very similar to this compound.[6]

Table 3: Representative Mass Spectrometry Data for Picrotoxinin [6]

| Ionization Mode | Precursor Ion [M+Adduct] | m/z of Precursor | Collision Energy | Major Product Ions (m/z) |

| Positive (ESI) | [M+NH₄]⁺ | 310.128 | Ramp 20%-70% | 293.10199, 265.10687, 247.09508, 311.13254 |

| Negative (ESI) | [M-H]⁻ | 291.0874 | Ramp 20%-70% | 109.02962, 203.10719, 291.08701, 159.11832, 175.11328 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of sesquiterpene lactones like this compound.

NMR Spectroscopy

-

Sample Preparation: A purified sample of the sesquiterpene lactone (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) and transferred to a standard 5 mm NMR tube.

-

Data Acquisition: A suite of 1D and 2D NMR experiments is typically performed on a high-field NMR spectrometer (e.g., 400-600 MHz).

-

1D NMR: ¹H NMR to determine proton environments and multiplicities, and ¹³C NMR for carbon skeleton information.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assembling the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Separation: The sample is injected into a liquid chromatography system, typically with a reversed-phase C18 column, to separate the compound of interest from any impurities.

-

Mass Analysis:

-

The eluent from the LC is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source.

-

A full scan MS spectrum is acquired to determine the mass of the molecular ion.

-

Tandem mass spectrometry (MS/MS) is then performed by selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

-

Signaling Pathway and Logical Relationships

This compound's primary mechanism of action is the antagonism of the GABA-A receptor, a ligand-gated ion channel. The following diagrams illustrate this inhibitory action and a general workflow for the spectroscopic analysis of such natural products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C15H18O5 | CID 76966357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Four New Picrotoxane-Type Sesquiterpenes From Dendrobium nobile Lindl [frontiersin.org]

- 4. Four New Picrotoxane-Type Sesquiterpenes From Dendrobium nobile Lindl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Picrotoxinin | C15H16O6 | CID 442292 - PubChem [pubchem.ncbi.nlm.nih.gov]

Taxonomy and Analysis of Coriamyrtin-Containing Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the taxonomy, biochemistry, and analytical methodologies related to plants containing the neurotoxin coriamyrtin. It is intended for researchers, scientists, and drug development professionals working with this potent picrotoxane sesquiterpene.

Introduction to this compound

This compound is a highly toxic sesquiterpene lactone known for its convulsant effects. It acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA-A) receptor in the central nervous system, leading to neuronal hyperexcitability.[1][2] The primary botanical source of this compound is the plant genus Coriaria. All species within this genus are considered toxic due to the presence of this compound and related picrotoxane compounds.[3]

Taxonomy of this compound-Containing Plants

The sole genus known to produce this compound is Coriaria. This genus belongs to the family Coriariaceae and the order Cucurbitales. The taxonomic classification is as follows:

-

Kingdom: Plantae

-

Clade: Tracheophytes

-

Clade: Angiosperms

-

Clade: Eudicots

-

Clade: Rosids

-

Order: Cucurbitales

-

Family: Coriariaceae

-

Genus: Coriaria L.

The genus Coriaria comprises approximately 15-30 species of small trees and shrubs with a wide but disjunct global distribution, found in regions of the Mediterranean, Asia, New Zealand, and Central and South America. While all species are considered toxic, the concentration of this compound can vary between species and different parts of the plant. The fruits and leaves of Coriaria myrtifolia, in particular, are known to contain high concentrations of the toxin.[4][5][6]

Table 1: Notable Coriaria Species Known for their Toxicity

| Species Name | Common Name(s) | Geographical Distribution | Notes on Toxicity |

| Coriaria myrtifolia | Redoul, Myrtle-leaved coriaria | Mediterranean region | Fruits and leaves contain high levels of this compound.[4][5][6] |

| Coriaria japonica | Japanese coriaria | Japan, Taiwan | The entire plant is poisonous, containing this compound and other toxins. |

| Coriaria ruscifolia | Tutu, Inkberry | New Zealand, South America | Known to be highly toxic to livestock and humans. |

| Coriaria arborea | Tree tutu | New Zealand | A common source of honey poisoning when bees collect honeydew from insects feeding on the plant. |

| Coriaria terminalis | Himalayas, China | Noted for its toxicity within its native range. |

Biosynthesis of this compound

This compound belongs to the picrotoxane class of sesquiterpenoids. While the complete enzymatic pathway for its biosynthesis in Coriaria species is not fully elucidated, its formation is understood to proceed through the mevalonate pathway, leading to the synthesis of the C15 precursor farnesyl pyrophosphate. A series of complex cyclizations and oxidations, characteristic of picrotoxane biosynthesis, then leads to the formation of the this compound molecule. The total synthesis of (+)-coriamyrtin has been achieved, providing valuable insights into its intricate chemical structure and potential synthetic routes.[7][8][9]

Figure 1: Simplified biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound from Coriaria Plant Material

This protocol describes a general method for the extraction of this compound from dried plant material, such as leaves or fruits of Coriaria species.

Materials:

-

Dried and powdered Coriaria plant material

-

Soxhlet apparatus

-

Methanol (85%) or Hexane

-

Rotary evaporator

-

Lyophilizer

-

Filter paper

Procedure:

-

Place the dried and powdered plant material into a thimble for the Soxhlet apparatus.

-

Extract the material using 85% methanol or hexane in the Soxhlet apparatus for 6-8 hours.[10]

-

After extraction, concentrate the solvent under vacuum using a rotary evaporator at a temperature not exceeding 40°C.

-

The resulting crude extract can be further dried using a lyophilizer to remove any remaining solvent.

-

Store the final dried extract at 4°C for subsequent analysis.[10]

Figure 2: Workflow for the extraction of this compound.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound in plant extracts by HPLC. Method optimization and validation are crucial for accurate results.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound analytical standard

-

Syringe filters (0.45 µm)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water. A typical starting point could be a 90:10 (v/v) mixture of acetonitrile and water.[11]

-

Flow Rate: 1.0 - 1.2 mL/min[11]

-

Detection Wavelength: UV detection should be optimized based on the absorbance spectrum of this compound. A starting wavelength of 230 nm can be used for initial screening.[11]

-

Column Temperature: Ambient or controlled at 25-30°C.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound analytical standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 5-50 µg/mL).

-

Sample Preparation: Dissolve a known weight of the dried plant extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve generated from the standards.

Table 2: Example HPLC Method Parameters for Picrotoxane Analysis

| Parameter | Condition | Reference |

| Column | C18 reversed-phase (250 x 4.6 mm, 5 µm) | [11] |

| Mobile Phase | Acetonitrile:Water (90:10, v/v) | [11] |

| Flow Rate | 1.2 mL/min | [11] |

| Detection | UV at 230 nm | [11] |

| Injection Volume | 10 µL | |

| Column Temp. | 25°C |

Mechanism of Action: GABA-A Receptor Antagonism

This compound exerts its neurotoxic effects by acting as a non-competitive antagonist at the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect.

This compound is believed to bind to a site within the chloride ion channel of the GABA-A receptor, physically blocking the flow of chloride ions even when GABA is bound to the receptor. This prevents the hyperpolarization of the neuronal membrane, leading to a state of hyperexcitability and convulsions.

Figure 3: Signaling pathway of GABA-A receptor and its antagonism by this compound.

Conclusion